

Application Note: Mass Spectrometry

Characterization of (R)-3-Acetylthiazolidine-4-carboxylic acid

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Compound of Interest

Compound Name: (R)-3-Acetylthiazolidine-4-carboxylic acid

Cat. No.: B132345

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Abstract

This application note details a robust methodology for the characterization of **(R)-3-Acetylthiazolidine-4-carboxylic acid** using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions optimized for the detection and identification of this compound. The presented data includes key mass-to-charge ratios and a proposed fragmentation pathway, providing a comprehensive guide for researchers in pharmaceutical development, metabolomics, and quality control.

Introduction

(R)-3-Acetylthiazolidine-4-carboxylic acid (N-ATC) is a derivative of the amino acid L-cysteine and plays a role as a biostimulant and a precursor in various synthetic pathways. Accurate and sensitive analytical methods are crucial for its quantification in complex matrices and for quality assurance purposes. Mass spectrometry, particularly LC-MS/MS, offers high selectivity and sensitivity for the analysis of such polar small molecules. This note provides a detailed protocol for the characterization of N-ATC, which can be adapted for various research and industrial applications.

Chemical Properties

Property	Value
Chemical Formula	C ₆ H ₉ NO ₃ S[1]
Molecular Weight	175.21 g/mol [1][2]
Exact Mass	175.03031432 Da[2]
Synonyms	N-Acetylthiazolidine-4-carboxylic acid, N-ATC, Folcisteine[2]

Experimental Protocols

Sample Preparation

A stock solution of **(R)-3-Acetylthiazolidine-4-carboxylic acid** is prepared in a suitable solvent such as methanol or a mixture of methanol and water. For analysis in complex matrices like plasma, a protein precipitation step is recommended.

Protocol for Plasma Sample Preparation:

- To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Given the polar nature of N-ATC, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.

Parameter	Condition
Column	HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	95% B to 50% B over 5 minutes, then return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is effective for the ionization of N-ATC.

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
MS Scan Range	m/z 50-300
MS/MS	Product ion scan of m/z 176.0376

Data Presentation

Predicted Mass Spectrometry Data

Parameter	Predicted m/z	Ion Type
Exact Mass	175.0303	[M]
Protonated Molecule	176.0376	[M+H] ⁺
Sodium Adduct	198.0195	[M+Na] ⁺

Predicted Fragmentation Data from [M+H]⁺ (m/z 176.0376)

Based on common fragmentation patterns of N-acetylated amino acids and carboxylic acids, the following product ions are predicted.^[3]

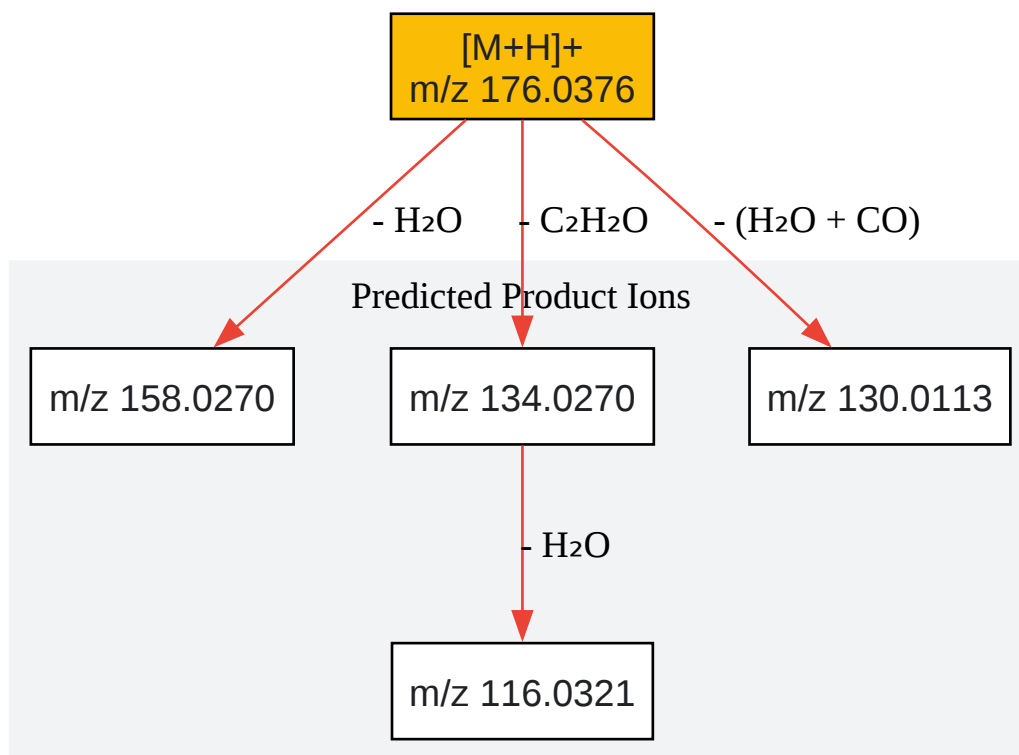
Predicted Product Ion (m/z)	Proposed Neutral Loss	Fragment Identity
158.0270	H ₂ O	Dehydrated precursor
134.0270	C ₂ H ₂ O (Ketene)	Loss of acetyl group
130.0113	H ₂ O + CO	Immonium-type ion
116.0321	C ₂ H ₄ O ₂ (Acetic Acid)	Loss of acetyl and hydroxyl
88.0372	C ₃ H ₅ O ₂ (from ring)	Thiazolidine ring fragment

Visualization of Experimental Workflow and Fragmentation



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Caption: Experimental workflow for the LC-MS/MS characterization of **(R)-3-Acetylthiazolidine-4-carboxylic acid**.



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Caption: Predicted fragmentation pathway for the $[M+H]^+$ ion of **(R)-3-Acetylthiazolidine-4-carboxylic acid**.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the characterization of **(R)-3-Acetylthiazolidine-4-carboxylic acid**. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation data, serves as a valuable resource for researchers and professionals in drug development and related scientific fields. This methodology can be readily implemented for routine analysis and further validated for quantitative applications.

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